![molecular formula C18H20N2O2 B2403888 1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea CAS No. 2034595-96-3](/img/structure/B2403888.png)
1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
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Overview
Description
Scientific Research Applications
Inhibitors of Rho Associated Protein Kinases (ROCK1 and 2)
1-Benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea has been explored as part of a new class of potent ROCK inhibitors. These inhibitors are significant for their activity in inhibiting ROCK in human lung cancer cells by suppressing phosphorylation levels of the ROCK substrate MYPT-1 (Pireddu et al., 2012).
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Specifically, derivatives of this compound showed higher antibacterial activity against bacteria such as Escherichia coli and Staphylococcus aureus, compared to their antifungal activity (Reddy et al., 2003).
Anti-inflammatory Potential
Derivatives of this compound have shown significant anti-inflammatory activity in both in vivo and in vitro studies, indicating potential as a new class of anti-inflammatory agents (Sheridan et al., 2009).
Anti-filarial Agents
Certain derivatives of this compound have demonstrated antifilarial activity, showing effectiveness against parasitic filarial worms such as Brugia pahangi and Litomosoides carinii, suggesting their potential as antifilarial agents (Ram et al., 1984).
Synthesis of N-Containing Heterocyclic Compounds
This compound has been utilized in the synthesis of various N-containing heterocyclic compounds, which are crucial in the development of new pharmacologically active agents (Saberi et al., 2015).
Gastrin/CCK-B Antagonist
It has been studied as part of compounds acting as gastrin/CCK-B receptor antagonists, which are important for addressing gastro-oesophageal reflux disease (GORD) (Semple et al., 1997).
Neuropeptide Y5 Receptor Antagonists
This compound is part of a series that has been synthesized to act as antagonists for the neuropeptide Y5 (NPY5) receptor, showing potential for therapeutic applications in neurological conditions (Fotsch et al., 2001).
Mechanism of Action
Target of Action
The primary targets of the compound “1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea” are currently unknown. The compound is structurally similar to imidazole derivatives, which are known to interact with a broad range of targets, including various enzymes and receptors . .
Mode of Action
The mode of action of this compound is also not explicitly known. Given its structural similarity to imidazole derivatives, it might interact with its targets in a similar manner. Imidazole derivatives often bind to their targets via hydrogen bonding, ionic interactions, and hydrophobic interactions . The exact changes resulting from this interaction would depend on the specific target.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infections . .
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized by various enzymes in the liver and excreted in the urine . The bioavailability of this compound would depend on these properties.
Result of Action
Imidazole derivatives can have a variety of effects at the molecular and cellular level, including inhibiting enzyme activity, modulating receptor signaling, and affecting gene expression . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action and efficacy can be influenced by the physiological environment in the body, including the presence of other drugs, the state of the immune system, and various disease conditions.
properties
IUPAC Name |
1-benzyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(19-12-14-6-2-1-3-7-14)20-13-18(22)10-15-8-4-5-9-16(15)11-18/h1-9,22H,10-13H2,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEZDMLSQYPBFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)NCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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